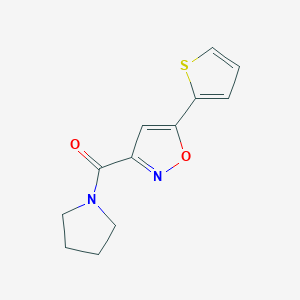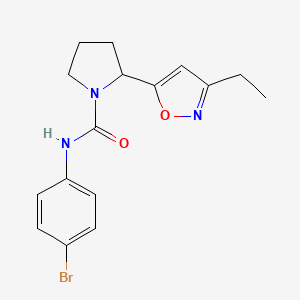![molecular formula C13H17FN2O3S B4497395 N-CYCLOPROPYL-2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE](/img/structure/B4497395.png)
N-CYCLOPROPYL-2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE
Overview
Description
N-CYCLOPROPYL-2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE: is a synthetic organic compound characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a methanesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOPROPYL-2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE typically involves multiple steps. One common method includes the reaction of cyclopropylamine with 3-fluorobenzyl chloride to form an intermediate, which is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-CYCLOPROPYL-2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, N-CYCLOPROPYL-2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under different conditions.
Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer or infectious diseases .
Industry: In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
- N-CYCLOPROPYL-3-(2-FLUOROPHENYL)PROPANAMIDE
- N-CYCLOPROPYL-2-[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE
- N-CYCLOPROPYL-2-[N-(3-FLUORO-4-METHYLPHENYL)METHANESULFONAMIDO]PROPANAMIDE
Comparison: Compared to similar compounds, N-CYCLOPROPYL-2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE is unique due to the specific positioning of the fluorophenyl and methanesulfonamido groups. This unique structure can result in different reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclopropyl-2-(3-fluoro-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-9(13(17)15-11-6-7-11)16(20(2,18)19)12-5-3-4-10(14)8-12/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFXJWLTWRNBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N(C2=CC(=CC=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B4497328.png)
![N-bicyclo[2.2.1]hept-2-yl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4497333.png)
![2-chloro-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B4497339.png)
![N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE](/img/structure/B4497340.png)
![1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4497344.png)
![N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]-2-methylbenzamide](/img/structure/B4497347.png)

![3-{[4-(cyclopentylamino)-2-quinazolinyl]amino}-1-propanol](/img/structure/B4497375.png)

![5-{1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B4497380.png)
![2-(2-furylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B4497388.png)
![3-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B4497407.png)
![1-[(2-CHLOROPHENYL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4497415.png)
